Cas no 886905-07-3 (N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide)

N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide Chemical and Physical Properties
Names and Identifiers
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- Butanamide, N-[4-[[4-(1H-benzimidazol-2-yl)-1-piperidinyl]sulfonyl]phenyl]-3-methyl-
- N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide
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- Inchi: 1S/C23H28N4O3S/c1-16(2)15-22(28)24-18-7-9-19(10-8-18)31(29,30)27-13-11-17(12-14-27)23-25-20-5-3-4-6-21(20)26-23/h3-10,16-17H,11-15H2,1-2H3,(H,24,28)(H,25,26)
- InChI Key: XLHIEALXYNMDGD-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(N2CCC(C3NC4=CC=CC=C4N=3)CC2)(=O)=O)C=C1)(=O)CC(C)C
N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2601-0029-10μmol |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide |
886905-07-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2601-0029-2μmol |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide |
886905-07-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2601-0029-15mg |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide |
886905-07-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2601-0029-50mg |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide |
886905-07-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2601-0029-10mg |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide |
886905-07-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2601-0029-3mg |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide |
886905-07-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2601-0029-2mg |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide |
886905-07-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2601-0029-30mg |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide |
886905-07-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2601-0029-20mg |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide |
886905-07-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2601-0029-5μmol |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide |
886905-07-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide Related Literature
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
Additional information on N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide
N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide: A Comprehensive Overview
The compound CAS No 886905-07-3, also known as N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its potential applications in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
The molecular structure of this compound is characterized by a piperidine ring substituted with a 1H-1,3-benzodiazole group and a sulfonyl moiety. The presence of these functional groups contributes to its pharmacokinetic properties, including bioavailability and metabolic stability. Researchers have demonstrated that the benzodiazole moiety plays a critical role in enhancing the compound's ability to interact with target proteins, making it a valuable lead compound for drug discovery.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a multi-step process involving Suzuki coupling and amide bond formation. These methods have improved the overall yield and purity of the compound, facilitating its use in preclinical studies. The compound's synthesis has been optimized to minimize environmental impact, aligning with current green chemistry principles.
In terms of biological activity, this compound has shown potent inhibitory effects against several key enzymes involved in disease pathways. For instance, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Additionally, it has exhibited neuroprotective properties in models of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
The pharmacokinetic profile of this compound has been extensively studied, revealing favorable absorption and distribution characteristics. Its metabolic stability has been enhanced through structural modifications, reducing the risk of rapid clearance from the body. These properties make it an attractive candidate for further development into a clinically relevant drug.
Recent research has also explored the use of this compound as a tool for studying protein-protein interactions. Its ability to modulate these interactions has opened new avenues for understanding complex biological systems and developing novel therapeutic strategies. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated its progression through preclinical stages.
In conclusion, N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide represents a significant advancement in medicinal chemistry. Its unique structure, combined with promising biological activity and favorable pharmacokinetic properties, positions it as a leading candidate for future drug development. Continued research into its mechanisms of action and therapeutic applications will undoubtedly contribute to breakthroughs in the treatment of various diseases.
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